4-Azido-2-trifluoromethylbenzoic acid chemical properties
4-Azido-2-trifluoromethylbenzoic acid chemical properties
Chemical Properties, Synthesis, and Applications in Photoaffinity Labeling
Part 1: Executive Summary & Chemical Identity
4-Azido-2-trifluoromethylbenzoic acid is a specialized bifunctional linker and photoaffinity probe used in medicinal chemistry and chemical biology. It combines a photo-reactive aryl azide moiety with a carboxylic acid handle, enabling the conjugation of small molecule drugs or ligands to biological targets.
The presence of the trifluoromethyl (
-
Electronic Stabilization: It modulates the electron density of the aromatic ring, influencing the lifetime and reactivity of the photogenerated nitrene species.
-
Lipophilicity: It increases the logP of the probe, potentially enhancing membrane permeability and altering the binding affinity of the parent ligand.
Chemical Identity Table[1]
| Property | Detail |
| Chemical Name | 4-Azido-2-(trifluoromethyl)benzoic acid |
| CAS Number | 2279124-17-1 |
| Molecular Formula | |
| Molecular Weight | 231.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water |
| Storage | -20°C, Protected from light (Amber vial), Inert atmosphere |
| Primary Hazard | Potential shock sensitivity (Azide); UV Light sensitive |
Part 2: Chemical Architecture & Reactivity Profile
The reactivity of 4-Azido-2-trifluoromethylbenzoic acid is defined by its two orthogonal functional groups: the carboxylic acid (for conjugation) and the aryl azide (for photoactivation).
1. The Aryl Azide "Warhead" (Photochemistry)
Upon irradiation with UV light (typically 254 nm or 300–365 nm), the azide group eliminates molecular nitrogen (
-
Singlet Nitrene: The initial species formed.[2] It is electron-deficient and electrophilic, capable of inserting into C-H and N-H bonds of nearby proteins (the desired labeling event).
-
Triplet Nitrene: Formed via intersystem crossing (ISC). It behaves as a diradical and is less selective, often leading to dimerization or hydrogen abstraction.
-
Ring Expansion: A common side reaction in phenyl azides is the rearrangement to a ketenimine or dehydroazepine, which reacts with nucleophiles (like water) rather than the target protein. Note: While perfluorinated azides fully suppress this rearrangement, the mono-trifluoromethyl group in this compound provides partial electronic stabilization but does not completely eliminate ring expansion pathways.
2. The Carboxylic Acid Handle
The C-1 carboxyl group allows for standard amide coupling (using EDC/NHS, HATU, or PyBOP) to primary amines on drug pharmacophores or peptides. This creates a "Photo-Probe" where the biological activity of the ligand directs the azide to the target binding site.
3. The Trifluoromethyl Effect
Located at the C-2 position (ortho to the acid, meta to the azide), the
-
pKa Modulation: It increases the acidity of the carboxylic acid compared to benzoic acid.
-
Metabolic Stability: The C-F bonds are metabolically robust, preventing oxidative degradation at the 2-position.
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates the photochemical pathway of the probe upon UV irradiation. The "Critical Success Path" is the insertion of the Singlet Nitrene into the target protein.
Caption: Photochemical fate of the aryl azide. The desired pathway is the rapid C-H insertion of the Singlet Nitrene into the target protein. Competing pathways (ISC and Rearrangement) lead to non-specific background.
Part 4: Experimental Protocols
A. Synthesis of 4-Azido-2-trifluoromethylbenzoic Acid
Note: If the compound is not purchased commercially, it can be synthesized from 4-amino-2-trifluoromethylbenzoic acid via a diazotization-azidation sequence.
Reagents:
-
4-Amino-2-trifluoromethylbenzoic acid (Precursor)[3]
-
Sodium Nitrite (
) -
Sodium Azide (
) -
Hydrochloric Acid (HCl, 6M) or Sulfuric Acid (
) -
Solvents: Water, Ethyl Acetate
Protocol:
-
Dissolution: In a round-bottom flask, suspend 5.0 mmol of 4-amino-2-trifluoromethylbenzoic acid in 10 mL of water. Slowly add 2.5 mL of concentrated HCl (or
) while stirring. The amine may partially dissolve or form a fine suspension. -
Diazotization: Cool the mixture to 0–5°C using an ice/water bath. Prepare a solution of
(5.5 mmol, 1.1 eq) in minimal water (2 mL). Add this solution dropwise to the acidic amine mixture. Stir at 0°C for 30 minutes. The solution should become clear as the diazonium salt forms. -
Azidation: Prepare a solution of
(6.0 mmol, 1.2 eq) in minimal water (2 mL). Caution: is toxic; use a fume hood. Add the azide solution dropwise to the cold diazonium mixture.-
Observation: Vigorous evolution of nitrogen gas (
) will occur. Foam may form.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 1 hour. A precipitate (the product) usually forms.
-
Workup: Extract the reaction mixture with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash with brine. Dry over anhydrous
or . -
Purification: Concentrate the solvent under reduced pressure (Rotavap) at <40°C. Do not heat excessively. The crude solid can be recrystallized from Ethanol/Water or purified via silica flash chromatography (eluent: Hexane/EtOAc + 1% Acetic Acid).
-
Yield Expectation: 70–85%.
-
B. Photoaffinity Labeling Workflow
Objective: Covalently crosslink a drug-conjugate to its target protein.
-
Incubation: Incubate the protein (or cell lysate) with the probe-drug conjugate (typically 1–10 µM) for 30–60 minutes at 4°C or RT in the dark.
-
Control: Include a "competition" sample with excess free drug (100x) to prove specific binding.
-
-
Irradiation: Place samples on ice. Irradiate with UV light.[1][4]
-
Wavelength: 254 nm (handheld lamp) or 300–365 nm (if using high-power LEDs).
-
Time: 5–10 minutes.
-
Distance: 2–5 cm from the light source.
-
-
Analysis: Analyze via SDS-PAGE followed by Western Blot (if the probe has a biotin handle) or Mass Spectrometry (LC-MS/MS) to identify the crosslinked peptide.
Part 5: Safety & Stability Guidelines
1. Shock Sensitivity:
Organic azides can be explosive. The "Rule of Six" suggests that the number of non-hydrogen atoms (
-
For this compound:
(13 atoms) vs (3 atoms). Ratio > 3.[1][5][6][7] -
Verdict:Stable under standard laboratory conditions. However, avoid heating solid material >100°C or grinding with metal spatulas.
2. Light Sensitivity: The compound is designed to decompose under UV light.
-
Storage: Always store in amber vials or wrapped in aluminum foil.
-
Handling: Perform synthesis and weighing under subdued light or yellow light if possible.
3. Chemical Compatibility:
-
Compatible: Standard amide coupling reagents (EDC, NHS, DCC).
-
Incompatible: Strong reducing agents (phosphines, thiols) can reduce the azide to an amine (Staudinger reduction) prior to photoactivation. Avoid DTT or TCEP in buffers before the photo-crosslinking step.
References
-
Chemical Identity & Availability
-
General Aryl Azide Photochemistry
- Source: Platz, M. S. "Photochemistry of Phenyl Azide." Chemical Reviews.
- Context: Mechanisms of nitrene formation, intersystem crossing, and ring expansion.
-
Photoaffinity Labeling Methodologies
- Source: Smith, E. & Collins, I.
- Context: Protocols for incubation, irradiation, and analysis of protein-drug interactions.
-
Synthesis Precursor (4-Amino-2-trifluoromethylbenzoic acid)
- Source: ChemicalBook/Sigma-Aldrich.
- Context: Standard building block for the diazotiz
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 8. biomart.cn [biomart.cn]
